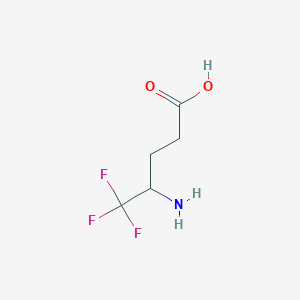

4-Amino-5,5,5-trifluoropentanoic acid

Description

Properties

CAS No. |

70961-08-9 |

|---|---|

Molecular Formula |

C5H8F3NO2 |

Molecular Weight |

171.12 g/mol |

IUPAC Name |

4-amino-5,5,5-trifluoropentanoic acid |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11) |

InChI Key |

FMHFLFRQGOQLBU-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C(F)(F)F)N |

Canonical SMILES |

C(CC(=O)O)C(C(F)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Amino-5,5,5-trifluoropentanoic Acid (CAS: 122565-29-1)

- Molecular Formula: C₅H₈F₃NO₂ (same as 4-amino isomer).

- Key Differences: The amino group is positioned at C2 instead of C4, altering steric accessibility and hydrogen-bonding patterns in peptide chains. Lower thermal stability during Fmoc-protection reactions compared to the 4-amino isomer due to proximity of functional groups .

- Applications : Used in peptide backbone modifications but less favored in large-scale synthesis due to purification challenges .

5,5,5-Trifluoroisoleucine

Fluorination Variants

4-Amino-5,5-difluoropentanoic Acid (CAS: N/A)

- Molecular Formula: C₅H₉F₂NO₂.

- Key Differences :

- Applications: Limited to niche studies requiring moderate fluorination.

2-Benzyl-4-oxo-5,5,5-trifluoropentanoic Acid

- Molecular Formula : C₁₂H₁₁F₃O₃.

- Key Differences: Ketone group at C4 and benzyl substituent enable transition-state mimicry in enzyme inhibition (e.g., carboxypeptidase A, Ki = 2 × 10⁻⁷ M) . Lacks amino group, rendering it unsuitable for peptide synthesis but effective as a protease inhibitor .

Derivatives and Protected Forms

Fmoc-(S)-4-Amino-5,5,5-trifluoropentanoic Acid (CAS: 1287373-66-3)

- Molecular Formula: C₂₀H₁₇F₃NO₄.

- Key Differences: Fmoc protection enhances solubility in organic solvents for solid-phase peptide synthesis. Requires deprotection under basic conditions, unlike the free amino acid .

2-Acetamido-5,5,5-trifluoropentanoic Acid (CAS: 96563-56-3)

- Molecular Formula: C₇H₁₀F₃NO₃.

- Key Differences: Acetylated amino group prevents undesired side reactions during coupling steps. Less reactive in peptide bond formation compared to unprotected analogs .

Comparative Data Table

Research Findings and Challenges

- Synthetic Efficiency: The DKR method for this compound achieves >99% enantiomeric purity and scalability, outperforming alkylation routes prone to byproducts (e.g., bis-alkylated complexes) .

- Biological Impact: The CF₃ group enhances metabolic stability in peptides but may reduce binding affinity due to steric bulk compared to difluoro or non-fluorinated analogs .

- Purification: Ion-exchange chromatography is critical for separating diastereomers in trifluorinated amino acids, particularly for positional isomers .

Preparation Methods

Fluorination of (S)-Pyroglutamic Acid

The most well-documented route to (S)-4-amino-5,5,5-trifluoropentanoic acid involves a two-step process starting from (S)-pyroglutamic acid. In the first step, sulfur tetrafluoride (SF₄) and anhydrous hydrogen fluoride (HF) are employed to introduce the trifluoromethyl group. The reaction occurs in a stainless steel autoclave at 20°C for 20 hours, yielding (5S)-5-(trifluoromethyl)pyrrolidin-2-one (1 ) with 92% efficiency and >99% enantiomeric excess (ee).

Key Reaction Conditions:

- Molar Ratio: 1:2.2 (pyroglutamic acid : SF₄)

- Solvent: Anhydrous HF

- Temperature: Ambient (20°C)

- Yield: 92%

The stereochemical integrity of the starting material is preserved, as confirmed by X-ray crystallography and NMR analysis. The trifluoromethyl group’s electron-withdrawing nature enhances the lactam’s stability, facilitating subsequent transformations.

Acidic Hydrolysis to (S)-4-Amino-5,5,5-trifluoropentanoic Acid

The lactam intermediate (1 ) undergoes hydrolysis in 6 M hydrochloric acid (HCl) under reflux for 12 hours. This step cleaves the pyrrolidin-2-one ring, yielding (S)-4-amino-5,5,5-trifluoropentanoic acid hydrochloride (2 ) with 69% yield . Neutralization with aqueous ammonia converts the hydrochloride salt to the free amino acid.

Hydrolysis Parameters:

- Acid Concentration: 6 M HCl

- Reaction Time: 12 hours

- Temperature: Reflux (~110°C)

- Final Isolation: Crystallization from water

This method is scalable, with demonstrated production of 100 g batches in a single synthesis run.

Alternative Fluorination Strategies

Direct Fluorination of Pentanoic Acid Derivatives

Comparative Analysis of Synthesis Routes

The lactam route is superior for producing enantiopure material, while direct fluorination remains exploratory due to incomplete data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-5,5,5-trifluoropentanoic acid, and how do they compare in terms of yield and enantiomeric control?

- Methodological Answer : The compound can be synthesized via dynamic kinetic resolution (DKR) of racemic precursors. For example, racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes DKR using chiral ligands and enzymes, achieving up to 99% enantiomeric excess (ee) for the (S)-enantiomer . Alternative routes include alkylation of glycine derivatives with trifluoromethyl-containing electrophiles, though these may require optimization of reaction conditions (e.g., solvent, temperature) to suppress racemization . A comparison of methods is shown below:

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | 61 | 99 | NH₄⁺ (1.4 equiv), GDH cofactor | |

| Ni(II)-Schiff Base Alkylation | 88 | >95 | Chiral Ni(II) complex, pH 10 |

Q. What analytical techniques are most effective for characterizing this compound and its diastereomers?

- Methodological Answer : High-performance liquid chromatography–mass spectrometry (HPLC-MS) with a C18 column and 0.1% aqueous TFA/acetonitrile gradient effectively separates diastereomers. Differential inductive effects from the CF₃ group influence retention times, enabling resolution of enantiomers . Nuclear magnetic resonance (NMR) is limited due to signal broadening from fluorine atoms, but ¹⁹F-NMR can provide insights into trifluoromethyl group dynamics .

Q. How is this compound utilized in biocatalytic studies?

- Methodological Answer : The compound serves as a substrate for amine transaminases in kinetic resolutions. For example, engineered transaminases achieve >99% ee in asymmetric synthesis, with cofactor recycling systems (e.g., glucose dehydrogenase, GDH) enhancing efficiency. Reaction optimization includes pH adjustment (8–10) and NH₄⁺ supplementation to drive equilibrium .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include racemization during alkylation and poor enzyme compatibility. Solutions include:

- Dynamic Kinetic Resolution : Combines enzymatic resolution with in situ racemization, achieving near-quantitative yields .

- Cofactor Engineering : Optimizing GDH concentration (e.g., 95 U/mL) and NH₄⁺ stoichiometry (1.4 equiv) improves cofactor recycling and reaction rates .

- Solvent Screening : Polar aprotic solvents (e.g., MTBE) enhance enzyme stability and substrate solubility .

Q. How can computational modeling guide the design of chiral catalysts for this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition-state geometries for Ni(II)-Schiff base complexes, identifying steric and electronic factors that favor (S)-enantiomer formation. Molecular docking studies with transaminases reveal binding pocket modifications (e.g., hydrophobic residues) to accommodate the CF₃ group .

Q. What contradictions exist in reported enzymatic activity data, and how can they be resolved?

- Methodological Answer : Discrepancies in transaminase activity (e.g., 61% yield in vs. 88% in ) arise from differences in enzyme sources and reaction setups. Resolution strategies include:

- Standardized Assays : Uniform substrate loading (e.g., 20 mM) and temperature (30–37°C).

- Structural Analysis : X-ray crystallography of enzyme-substrate complexes to identify activity-limiting residues .

Data Contradiction Analysis

Q. Why do HPLC retention times vary for diastereomers of this compound derivatives?

- Methodological Answer : The CF₃ group induces differential inductive effects, altering ionization states and interactions with the stationary phase. For example, replacing TFA with formic acid in mobile phases reduces peak tailing and improves resolution .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound hydrochloride?

- Methodological Answer : The hydrochloride salt is hygroscopic; store under argon at –20°C. Use anhydrous conditions during synthesis to prevent hydrolysis. Safety protocols include fume hood use and PPE (gloves, lab coat) due to potential respiratory irritancy .

Synthesis Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.